N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Overview
Description
Scientific Research Applications
Synthesis Methods
- An efficient synthesis method for a related compound, 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, was developed, using 2-aminoindan as a starting material. This six-step process achieved a 49% overall yield, highlighting a regioselective Friedel−Crafts acetylation technique (Prashad et al., 2006).
Spectroscopic and Diffractometric Study
- A study on a structurally related compound involved detailed spectroscopic and diffractometric techniques to characterize two polymorphic forms. This research underscores the importance of these techniques in analyzing closely related compounds, offering insights that could be relevant for studying N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride (Vogt et al., 2013).
Analytical Chemistry Applications
- A method for determining amino compounds, which might include this compound, uses a condensation reaction with fluorescence detection. This technique could be vital in the analysis and quantification of such compounds in various samples (You et al., 2006).
Radiopharmaceutical Synthesis
- The synthesis of tritium-labeled compounds, including [1,2-3H]ethylamine hydrochloride, demonstrates the applicability of these techniques in preparing radiolabeled versions of similar amines for research and diagnostic purposes (Hong et al., 2008).
Drug Delivery Research
- The synthesis of Schiff and Mannich bases of Isatin derivatives with 4-Amino-4,5-Dihydro-1H-1,2,4-Triazole-5-Ones, including the use of ethyl imidate hydrochlorides, suggests a broader scope for the use of similar hydrochloride amines in drug delivery systems (Bekircan & Bektaş, 2008).
Mechanism of Action
Target of Action
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as N-2,3-dihydro-1H-inden-2-yl-N-ethylamine hydrochloride, has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist , an Alpha-2A adrenergic receptor agonist , and as a binding agent at the 5-HT1A and 5-HT2A receptors .
Mode of Action
As a norepinephrine reuptake inhibitor, this compound prevents the reabsorption of norepinephrine into pre-synaptic neurons, thereby increasing the concentration of norepinephrine in the synaptic cleft . This leads to an increased stimulation of post-synaptic neurons, enhancing the overall neurotransmission of norepinephrine .
Result of Action
Its role as a norepinephrine reuptake inhibitor suggests that it may have potential effects on mood regulation, attention, and the body’s stress response .
Biochemical Analysis
Biochemical Properties
N-ethyl-2,3-dihydro-1H-inden-2-amine hydrochloride plays a significant role in biochemical reactions, particularly as a norepinephrine reuptake inhibitor and a releasing agent . It interacts with several enzymes and proteins, including the norepinephrine transporter, which it inhibits, leading to increased levels of norepinephrine in the synaptic cleft. Additionally, it has affinity for the trace amine-associated receptor 1 (TAAR1), alpha-2A adrenergic receptor, and serotonin receptors 5-HT1A and 5-HT2A . These interactions suggest that this compound can modulate neurotransmitter systems and influence various physiological processes.
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving norepinephrine and serotonin . This modulation can lead to changes in gene expression and cellular metabolism. For example, the increased levels of norepinephrine can enhance adrenergic signaling, affecting processes such as cell proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with serotonin receptors can influence mood, cognition, and other central nervous system functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. By inhibiting the norepinephrine transporter, it prevents the reuptake of norepinephrine, leading to increased neurotransmitter levels in the synaptic cleft . This inhibition enhances adrenergic signaling, which can activate downstream signaling pathways and alter gene expression. Furthermore, its interaction with TAAR1 and serotonin receptors can lead to receptor activation or inhibition, further influencing cellular responses and physiological outcomes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under controlled conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular signaling and function, which may be reversible or irreversible depending on the duration and concentration of exposure.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance norepinephrine and serotonin signaling, leading to increased alertness, improved mood, and enhanced cognitive function . At high doses, it can cause toxic or adverse effects, such as increased heart rate, hypertension, and neurotoxicity . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation of the compound, and transferases, which mediate conjugation reactions. These metabolic processes can affect the compound’s bioavailability, activity, and elimination from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and receptors, influencing its localization and accumulation. The distribution of the compound within tissues depends on factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release. Additionally, its interaction with intracellular receptors and enzymes can influence its distribution within the cell and its overall biochemical activity.
Properties
IUPAC Name |
N-ethyl-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-12-11-7-9-5-3-4-6-10(9)8-11;/h3-6,11-12H,2,7-8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAQAFPYZQJTOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CC2=CC=CC=C2C1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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